5-chloro-6-cyanopyridine-2-carboxylic acid

Description

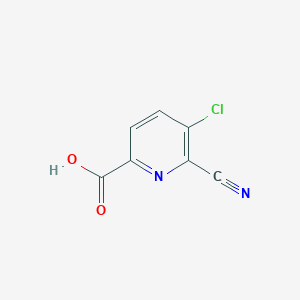

Chemical Name: 5-Chloro-6-cyanopyridine-2-carboxylic acid Synonyms: 6-Chloro-5-cyanopyridine-2-carboxylic acid (name variation due to positional numbering) CAS Number: 915922-73-5 Molecular Formula: C₈H₃ClN₂O₂ Structure: A pyridine ring substituted with a chlorine atom at position 5, a cyano group (-CN) at position 6, and a carboxylic acid (-COOH) at position 2 (Figure 1).

This compound is a halogenated and nitrile-functionalized pyridine derivative. Its structural features make it a versatile intermediate in pharmaceuticals, agrochemicals, and coordination chemistry. The carboxylic acid group enhances polarity, facilitating solubility in polar solvents and enabling salt formation or conjugation reactions .

Properties

IUPAC Name |

5-chloro-6-cyanopyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-4-1-2-5(7(11)12)10-6(4)3-9/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBWUTRMJBLCBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256791-34-0 | |

| Record name | 5-chloro-6-cyanopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-cyanopyridine-2-carboxylic acid typically involves the chlorination and cyanation of pyridine derivatives. One common method includes the reaction of 5-chloropyridine-2-carboxylic acid with cyanogen bromide under basic conditions . The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and cyanation processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-cyanopyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-6-cyanopyridine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-6-cyanopyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinecarboxylic Acid Derivatives

6-Chloro-2-pyridinecarboxylic Acid

- CAS : 4684-94-0

- Structure : Pyridine ring with chlorine at position 6 and carboxylic acid at position 2.

- Key Differences: Lacks the cyano group at position 5.

- Implications : Reduced electron-withdrawing effects compared to the target compound, leading to lower acidity and reactivity in nucleophilic substitution reactions .

4-Chloro-2-pyridinecarboxylic Acid

- CAS : 5470-22-4

- Structure : Chlorine at position 4, carboxylic acid at position 2.

- Key Differences: Altered substituent positions affect electronic distribution. The cyano group in the target compound increases electrophilicity at the pyridine ring, enhancing its utility in cross-coupling reactions .

Chloro-Cyanopyridine Derivatives

2-Chloro-5-cyanopyridine

- CAS : 33252-28-7

- Structure: Chlorine at position 2, cyano group at position 5.

- Key Differences : Absence of the carboxylic acid group reduces polarity and limits applications in ionic interactions or metal coordination. This compound is primarily used as a nitrile precursor in heterocyclic synthesis .

Amino- and Oxo-Substituted Analogues

5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic Acid

- CAS : 88912-24-7

- Structure : Oxo group at position 6, chlorine at position 5, and carboxylic acid at position 2.

- Key Differences: The oxo group introduces keto-enol tautomerism, altering solubility and stability. Unlike the cyano group, the oxo substituent participates in hydrogen bonding, affecting crystallization behavior .

3-Amino-5-chloropyridine-2-carboxylic Acid

- CAS : 212378-43-3

- Structure: Amino group (-NH₂) at position 3, chlorine at position 5, and carboxylic acid at position 2.

- Key Differences: The amino group increases basicity and enables Schiff base formation, contrasting with the cyano group’s electron-withdrawing effects. This compound is more suited for coordination chemistry than the target molecule .

Heterocyclic Analogues

5-Chlorothiophene-2-Carboxylic Acid

- CAS: Not explicitly listed (refer to ).

- Structure : Thiophene ring with chlorine at position 5 and carboxylic acid at position 2.

- Key Differences : Replacement of pyridine with thiophene alters aromaticity and electronic properties. Thiophene derivatives generally exhibit lower thermal stability but higher π-conjugation, useful in materials science .

Comparative Data Table

| Compound Name | CAS Number | Substituents (Positions) | Key Functional Groups | Applications |

|---|---|---|---|---|

| 5-Chloro-6-cyanopyridine-2-carboxylic acid | 915922-73-5 | Cl (5), CN (6), COOH (2) | Cyano, Carboxylic acid | Pharmaceuticals, ligands |

| 6-Chloro-2-pyridinecarboxylic acid | 4684-94-0 | Cl (6), COOH (2) | Carboxylic acid | Intermediate synthesis |

| 2-Chloro-5-cyanopyridine | 33252-28-7 | Cl (2), CN (5) | Cyano | Agrochemicals |

| 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | 88912-24-7 | Cl (5), O (6), COOH (2) | Oxo, Carboxylic acid | Crystallography studies |

| 3-Amino-5-chloropyridine-2-carboxylic acid | 212378-43-3 | Cl (5), NH₂ (3), COOH (2) | Amino, Carboxylic acid | Metal coordination complexes |

Research Findings and Trends

- Reactivity: The cyano group in this compound enhances electrophilicity, making it reactive toward nucleophiles like amines or thiols. This contrasts with oxo- or amino-substituted analogues, which prioritize hydrogen-bonding interactions .

- Solubility: The carboxylic acid group improves aqueous solubility (pH-dependent), whereas chloro-cyanopyridines without this group (e.g., 2-chloro-5-cyanopyridine) are more lipophilic .

- Safety: Limited data available, but Safety Data Sheets (SDS) for 6-chloro-5-cyanopyridine-2-carboxylic acid (CAS 53234-56-3) recommend standard handling for irritants (e.g., gloves, ventilation) .

Notes and Discrepancies

- CAS Variations: lists "6-chloro-5-cyanopyridine-2-carboxylic acid" under CAS 53234-56-3, while assigns 915922-73-5 to the same compound. This discrepancy may arise from isomerism or nomenclature differences (e.g., numbering conventions). Further spectral analysis is required to confirm structural identity.

- Data Gaps : Physical properties (e.g., melting points, logP) and detailed toxicological profiles for most analogues are absent in the provided evidence, highlighting the need for experimental characterization.

Biological Activity

5-Chloro-6-cyanopyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a chloro and cyano group, which contributes to its unique reactivity and biological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Research indicates that it may act as an inhibitor or modulator of certain protein interactions, particularly in cancer and infectious disease contexts.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. In one study, the compound exhibited significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM against mutant EGFR/BRAF pathways, highlighting its efficacy in targeting specific cancer types .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| This compound | MCF-7 | 35 |

| MDA-MB-231 | 42 | |

| H1975 | 48 |

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although detailed mechanisms and specific targets remain to be fully elucidated .

Case Studies

- Study on Anticancer Mechanisms : A study published in 2023 explored the effects of this compound on breast cancer cell lines. The findings indicated that the compound induced apoptosis through caspase activation, suggesting a potential mechanism for its anticancer activity .

- Antimicrobial Efficacy : Another research effort evaluated the compound's effectiveness against bacterial infections. Results showed that it inhibited bacterial growth at concentrations lower than those typically required for conventional antibiotics, indicating its potential as a novel antimicrobial agent .

Toxicity and Safety Profile

Toxicological assessments indicate that this compound does not exhibit significant acute toxicity at high doses (up to 2000 mg/kg) in animal models. This safety profile suggests a favorable therapeutic window for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.